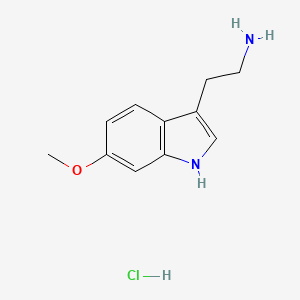

6-Methoxytryptamine hydrochloride

Descripción general

Descripción

6-Methoxytryptamine hydrochloride is a chemical compound that belongs to the class of tryptamines. It is a derivative of tryptamine, which is a naturally occurring monoamine alkaloid. This compound is closely related to the neurotransmitters serotonin and melatonin, and it has been shown to occur naturally in the body in low levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxytryptamine hydrochloride can be achieved through several methods. One common method involves the reaction of 6-methoxyindole with formaldehyde and a reducing agent to form 6-methoxytryptamine, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of an acidic medium and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Substitution reactions can occur at the methoxy or amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of substituted tryptamine derivatives.

Aplicaciones Científicas De Investigación

Neuroscience Research

6-Methoxytryptamine hydrochloride is extensively used in neuroscience to study serotonin receptors. Its role in mood regulation makes it a crucial compound for developing treatments for depression and anxiety.

- Case Study : In a study examining the effects of psychedelics, 6-MeO-T was shown to induce mystical-type experiences (MTEs) in healthy volunteers, suggesting potential therapeutic benefits for mental health conditions like anxiety and depression .

Pharmaceutical Development

As a lead compound, 6-MeO-T aids in developing new drugs targeting neurological disorders. It provides insights into drug efficacy and safety profiles.

- Data Table: Drug Development Insights

| Study Focus | Findings |

|---|---|

| Drug Efficacy | Enhanced understanding of receptor interactions . |

| Safety Profiles | Reduced adverse effects compared to traditional treatments . |

Sleep Studies

The compound plays a role in melatonin synthesis, making it valuable for researching sleep disorders. Its potential to develop effective sleep aids is under investigation.

- Research Findings : Preliminary studies indicate that 6-MeO-T may help regulate sleep patterns and improve sleep quality .

Biochemical Assays

This compound is utilized in various biochemical assays to measure enzyme activity involved in neurotransmitter metabolism.

- Application Example : In vitro assays have demonstrated its effect on neurotransmitter dynamics, aiding the understanding of metabolic pathways .

Natural Product Synthesis

Researchers employ 6-MeO-T in synthetic pathways to create analogs for testing biological activity, expanding the library of compounds available for pharmacological studies.

- Synthesis Methodology : Various synthesis methods have been documented, including modifications that enhance its biological activity .

Mecanismo De Acción

The mechanism of action of 6-Methoxytryptamine hydrochloride involves its interaction with neurotransmitter receptors, particularly the serotonin receptors. It acts as an agonist at these receptors, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved .

Comparación Con Compuestos Similares

6-Methoxytryptamine hydrochloride is similar to other tryptamine derivatives such as:

5-Methoxytryptamine:

5-Methoxy-N,N-dimethyltryptamine: A psychedelic compound known for its hallucinogenic effects.

N,N-Dimethyltryptamine: Another well-known psychedelic compound with similar structural properties.

Compared to these compounds, this compound is unique in its specific substitution pattern and its particular interactions with neurotransmitter receptors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

6-Methoxytryptamine hydrochloride (6-MT) is a tryptamine derivative that exhibits a range of biological activities, particularly in relation to serotonergic pathways. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

6-MT is closely related to serotonin and melatonin, functioning as a potent agonist at various serotonin receptors including 5-HT1, 5-HT2, and others. Its molecular formula is C11H14N2O, and it is categorized as a psychoactive compound with potential therapeutic applications.

Serotonergic Activity

6-MT acts primarily as a serotonergic agent , influencing mood and cognitive functions. It has been shown to interact with multiple serotonin receptors, which can lead to various physiological effects:

- Full Agonist Activity : It acts as a full agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors .

- Psychoactive Effects : Research indicates that it may produce psychedelic-like effects in animal models .

Antioxidant Properties

Recent studies highlight the antioxidant capabilities of 6-MT:

- Lipid Peroxidation Reduction : In vitro studies demonstrated that 6-MT effectively scavenged hydroxyl radicals () and reduced lipid peroxidation induced by various agents .

- Protein Oxidation Protection : It has shown significant protection against protein oxidation in synaptosomal membranes treated with oxidative stressors .

Table 1: Comparative Antioxidant Activity

| Substance | Lipid Peroxidation | Protein Oxidation |

|---|---|---|

| Tryptophan | - | 2.92 |

| 5-Hydroxytryptophan | 3.05 | 1.01 |

| 6-Methoxytryptamine | 0.31 | 3.40 |

| N-acetylserotonin | 0.42 | 0.65 |

| Melatonin | 1.75 | 1.40 |

Chemotherapy Support

One notable application of 6-MT is its use in mitigating the anemia associated with cisplatin chemotherapy:

- A clinical trial involving patients with metastatic lung cancer showed that those receiving chemotherapy combined with daily oral doses of 1 mg of 6-MT experienced less severe decreases in hemoglobin levels compared to those receiving chemotherapy alone . This suggests a protective effect against chemotherapy-induced anemia.

The mechanisms through which 6-MT exerts its effects include:

- Interaction with Monoamine Oxidase (MAO) : It is metabolized by MAO-A and MAO-B, which influences its availability and activity in the brain .

- Neuroprotective Effects : The compound has been shown to prevent oxidative damage in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of 6-MT:

- Neuroprotection in Rats : In vivo studies indicated that administration of 6-MT could prevent lipid peroxidation in active muscles following acute exercise, highlighting its potential neuroprotective properties .

- Behavioral Studies : Animal models treated with MAO inhibitors showed enhanced behavioral responses when administered with 6-MT, suggesting that it may enhance serotonergic signaling under certain conditions .

Propiedades

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAOYZCCFNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950061 | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-21-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.